4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(3-methoxypropyl)-3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3OS/c1-20-8-2-7-19-11(17-18-12(19)21)9-3-5-10(6-4-9)13(14,15)16/h3-6H,2,7-8H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJCUZUKSXZWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NNC1=S)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372493 | |
| Record name | 4-(3-Methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261965-18-8 | |
| Record name | 4-(3-Methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
- Starting materials: Thiosemicarbazide or substituted thiosemicarbazides.
- Acylation: Reaction with 4-(trifluoromethyl)benzoyl chloride to form acylthiosemicarbazides.
- Cyclization: Intramolecular cyclization under acidic or basic conditions to form the 1,2,4-triazole-3-thiol ring.
This step is crucial for establishing the triazole core with the 5-(4-trifluoromethylphenyl) substituent. The cyclization is typically performed in ethanol or other polar solvents, sometimes with heating to promote ring closure.
S-Alkylation with 3-Methoxypropyl Halides
- Reagents: 3-methoxypropyl bromide or iodide.
- Base: Potassium carbonate or other mild bases.
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or hexamethylphosphoramide (HMPA).
- Conditions: Heating at 80°C for 24 hours in sealed tubes under inert atmosphere (Schlenk technique) to ensure complete alkylation of the thiol group.
This alkylation step introduces the 3-methoxypropyl substituent at the sulfur atom of the triazole-3-thiol, yielding the target compound. The reaction is followed by workup involving acidification, extraction, drying, and purification by column chromatography.
Alternative Synthetic Routes
- Some methods involve the condensation of hydrazine derivatives with substituted isothiocyanates followed by base-catalyzed cyclization to form substituted 1,2,4-triazoles.
- The use of chloro-N-aryl-acetamides in the presence of bases to introduce aryl substituents on the triazole ring has also been reported, which can be adapted for trifluoromethylphenyl groups.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation of thiosemicarbazide | 4-(trifluoromethyl)benzoyl chloride, ethanol, reflux | Not specified | Formation of acylthiosemicarbazide intermediate |
| Cyclization | Acidic/basic medium, heating | Not specified | Formation of 1,2,4-triazole-3-thiol core |
| S-Alkylation | 3-methoxypropyl bromide, K2CO3, DMF or HMPA, 80°C, 24h, sealed tube | 70-80% | Alkylation of thiol group, purification by chromatography |
The yields for the alkylation step are generally high (70-80%) under optimized conditions using potassium carbonate and polar aprotic solvents.
Analytical and Characterization Data
- Molecular formula: C13H14F3N3OS
- Molecular weight: 317.33 g/mol
- Physical properties such as boiling point (~350°C predicted) and density (~1.35 g/cm³ predicted) are consistent with the compound’s structure.
- Characterization typically involves NMR, LC-MS, and HPLC to confirm the structure and purity.
Summary of Key Research Findings
- The preparation of this compound is efficiently achieved by acylation of thiosemicarbazide with 4-(trifluoromethyl)benzoyl chloride, cyclization to form the triazole ring, and subsequent S-alkylation with 3-methoxypropyl halides.
- The use of potassium carbonate as a base and polar aprotic solvents under sealed tube conditions enhances the alkylation yield and purity.
- Structural modifications on the phenyl ring and alkyl substituents influence biological activity, indicating the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group or the trifluoromethylphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
-
Antifungal Activity
- The compound has shown promising antifungal properties, particularly against strains resistant to conventional antifungal agents. Studies indicate its efficacy in inhibiting the growth of various fungal pathogens, which is crucial in treating infections that are difficult to manage with existing therapies .
-
Anticancer Properties
- Research has highlighted its potential as an anticancer agent. The compound has been evaluated for its ability to induce apoptosis in cancer cells, particularly in breast and lung cancer models. Mechanistic studies suggest that it may disrupt cellular proliferation pathways, making it a candidate for further development in cancer therapeutics .
- Antimicrobial Activity
Agricultural Applications
- Fungicide Development
- Plant Growth Regulation
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to effective inhibition or modulation of the target. The triazole ring plays a crucial role in the compound’s biological activity by facilitating interactions with the active site of the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
- Trifluoromethylphenyl vs. Nitrophenyl or Sulfonylphenyl: The trifluoromethyl group at C5 in the target compound contrasts with electron-withdrawing groups like nitro (e.g., 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol, ) or sulfonyl (e.g., 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione, ).
3-Methoxypropyl vs. Aromatic or Heterocyclic Substituents :
The 3-methoxypropyl group at N4 differs from aromatic substituents (e.g., phenyl in 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, ) or heterocyclic groups (e.g., pyrazole in 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, ). The methoxypropyl chain likely reduces crystallinity and improves aqueous solubility compared to rigid aromatic systems, as seen in compounds like 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol () .
Comparative Data Table
Biological Activity
4-(3-Methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol (CAS No. 261965-18-8) is a compound belonging to the triazole class, known for its diverse biological activities. This article reviews its biological properties, focusing on antibacterial and anticancer activities, supported by data from various studies.
- Molecular Formula : C13H14F3N3OS
- Molecular Weight : 317.33 g/mol
- Structural Features : The compound features a triazole ring with a thiol group and various substituents that contribute to its biological activity.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | MIC = 16 µg/mL |
| Escherichia coli | MIC = 32 µg/mL | |
| Pseudomonas aeruginosa | MIC = 64 µg/mL |
Studies have shown that this compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance its antibacterial efficacy compared to other derivatives .
Anticancer Activity
The potential anticancer effects of triazole derivatives have been explored in various studies. Specifically, the compound has shown promise in inhibiting cancer cell migration and proliferation.
Case Study: In Vitro Anticancer Activity
A study investigated the effects of several triazole derivatives on cancer cell lines. The results indicated that:
- Compound Efficacy : The compound exhibited significant inhibition of cell migration in breast cancer cells.
- Selectivity : It demonstrated selective toxicity towards cancer cells compared to normal cells.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The thiol group may contribute to oxidative stress in target cells, leading to apoptosis.
Q & A
Advanced Research Question
- Molecular Docking : Target enzymes like SARS-CoV-2 helicase (PDB: 5WWP) or β-lactamases. Use PyMOL for visualization and prioritize compounds with binding energies < -8 kcal/mol .
- ADME Prediction : Utilize SwissADME to assess lipophilicity (LogP < 5), bioavailability, and blood-brain barrier penetration .
- SAR Strategies : Modify substituents (e.g., 4-trifluoromethylphenyl vs. thiophene derivatives) and test antimicrobial activity against Staphylococcus aureus and Candida albicans. Fluorinated analogs often show enhanced potency .
How can low yields during alkylation or cyclization steps be addressed?
Advanced Research Question
- Microwave Assistance : Reduce side reactions and improve regioselectivity. For example, 15 min irradiation at 150 W increased yields by 20% in S-alkylation reactions .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in alkylation steps .
What computational tools are suitable for predicting pharmacological potential?
Advanced Research Question
- PASS Online : Predict antimicrobial/antifungal activity (Pa > 0.7 indicates high probability) .
- Molecular Dynamics (MD) Simulations : Use GROMACS to assess ligand-protein complex stability over 100 ns. Root-mean-square deviation (RMSD) < 2 Å suggests stable binding .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to correlate electronic properties with bioactivity .
How should researchers design analogs to improve metabolic stability?
Advanced Research Question
- Prodrug Strategies : Replace the thiol (-SH) group with a disulfide (-S-S-) or acetylated derivative to reduce oxidation .
- Heterocycle Fusion : Introduce pyrazole or tetrazole rings to enhance solubility and reduce hepatic clearance .
- In Silico Metabolism : Use MetaSite to identify metabolic hot spots (e.g., methoxypropyl chain) and block vulnerable sites with halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
